![molecular formula C16H14F3N3O2 B2653248 (3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034297-35-1](/img/structure/B2653248.png)
(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyrimidine compounds can be synthesized through reactions of (hetero)aromatic C-nucleophiles .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrrolidine and pyrimidine rings can participate in various chemical reactions due to the presence of the nitrogen atoms .Scientific Research Applications
Antiviral Activity
TPM derivatives have been investigated for their antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Anticancer Properties
TPM derivatives have been evaluated for their potential in cancer treatment:
- Compound 12m : Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate showed better anti-fibrotic activity than Pirfenidone .
- Compound 12q : Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate also exhibited promising anticancer effects .
Other Therapeutic Possibilities
TPM’s trifluoromethylphenyl moiety and pyrimidinyl group offer diverse avenues for drug development. Researchers should explore its interactions with various receptors and biological targets.
properties
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)13-4-2-1-3-12(13)15(23)22-8-6-11(9-22)24-14-5-7-20-10-21-14/h1-5,7,10-11H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEFFCWILKYLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone |
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